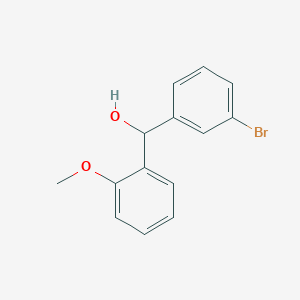

(3-Bromophenyl)(2-methoxyphenyl)methanol

Descripción

(3-Bromophenyl)(2-methoxyphenyl)methanol is a chiral secondary alcohol featuring two aromatic substituents: a 3-bromophenyl group and a 2-methoxyphenyl group. The compound’s structure combines electron-withdrawing (bromine) and electron-donating (methoxy) groups, which influence its physicochemical properties, reactivity, and biological activity.

Propiedades

IUPAC Name |

(3-bromophenyl)-(2-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9,14,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZNDGCMRCWQGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(2-methoxyphenyl)methanol typically involves the following steps:

Bromination: Starting with 2-methoxybenzene, bromination is performed using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 3-position of the benzene ring.

Formation of Methanol Derivative: The resulting 3-bromophenol is then reacted with methanol in the presence of an acid catalyst to form the methoxy group at the 2-position of the benzene ring.

Coupling Reaction: Finally, the two phenyl rings are coupled using a suitable reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction to form the methanol derivative.

Industrial Production Methods: In an industrial setting, the synthesis of (3-Bromophenyl)(2-methoxyphenyl)methanol may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.

Análisis De Reacciones Químicas

(3-Bromophenyl)(2-methoxyphenyl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The bromine atom can be reduced to form a corresponding bromide or hydrogen bromide.

Substitution: The methoxy group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids, and their derivatives.

Reduction: Bromides and hydrogen bromide.

Substitution: Various substituted phenols and amines.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various reactions:

- Friedel-Crafts Reactions : (3-Bromophenyl)(2-methoxyphenyl)methanol can serve as a π-nucleophile in Friedel-Crafts alkylation reactions, where it reacts with electrophiles to form more complex aromatic compounds. For instance, it has been used successfully with AlBr₃ as a catalyst to produce diarylcarbinols in moderate yields .

- Grignard Reactions : The compound can also be synthesized through Grignard reactions, which involve the reaction of magnesium turnings with aryl halides. This method is significant for creating triarylmethanes, which have applications in pharmaceuticals and dyes .

Medicinal Chemistry

In medicinal chemistry, (3-Bromophenyl)(2-methoxyphenyl)methanol has potential applications due to its structural similarity to known therapeutic agents:

- Antihistamines : The compound's derivatives have been explored for their antihistaminic properties. For example, modifications of similar structures have led to the development of potent H1 antagonists, which are crucial in treating allergic reactions .

- Cancer Research : Some studies indicate that compounds with similar structures exhibit anti-tumor properties. For example, related bromophenyl compounds have shown effectiveness in inhibiting tumor growth in xenograft models, suggesting potential applications in cancer therapy .

Materials Science

The unique properties of (3-Bromophenyl)(2-methoxyphenyl)methanol also lend themselves to applications in materials science:

- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity. This application is particularly relevant in developing organic electronics and sensors .

Data Tables

Case Study 1: Synthesis of Diarylcarbinols

A study demonstrated the synthesis of diarylcarbinols from (3-Bromophenyl)(2-methoxyphenyl)methanol using AlBr₃ as a catalyst. The reaction yielded moderate amounts of the desired product, showcasing the compound's utility in producing valuable intermediates for further pharmaceutical development.

Case Study 2: Antihistamine Development

Research into structurally similar compounds revealed that modifications could lead to significant antihistamine activity. These findings suggest that (3-Bromophenyl)(2-methoxyphenyl)methanol and its derivatives may be promising candidates for further drug development targeting allergic responses.

Case Study 3: Conductive Polymer Applications

Investigations into the incorporation of (3-Bromophenyl)(2-methoxyphenyl)methanol into polymer matrices showed enhanced electrical properties, indicating its potential use in developing next-generation electronic devices.

Mecanismo De Acción

The mechanism by which (3-Bromophenyl)(2-methoxyphenyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in electrophilic substitution reactions. The methoxy group can influence the electronic properties of the compound, affecting its reactivity and biological activity.

Comparación Con Compuestos Similares

Substituent Position and Antitrypanosomal Activity

A critical study compared derivatives of phenyl-substituted methanol analogues for antitrypanosomal activity (Table 1):

| Compound | Substituents | IC50 (Trypanosoma) | Toxicity (L6 cells) |

|---|---|---|---|

| 3 | 2-Methoxyphenyl | 19.6 mM | Non-toxic |

| 4 | 2-Bromophenyl | 13.5 mM | Non-toxic |

| 5 | 3-Methoxyphenyl | 8.0 mM | Non-toxic |

| 6 | 3-Bromophenyl | 2.0 mM | Non-toxic |

| 7 | 3-Fluorophenyl | 12.4 mM | Non-toxic |

Key Findings :

- The 3-bromophenyl substituent (Compound 6) exhibited the highest antitrypanosomal activity (IC50 = 2.0 mM), outperforming both 3-methoxyphenyl (Compound 5) and 2-bromophenyl (Compound 4) analogues. This highlights the importance of bromine’s electron-withdrawing effects and its optimal positioning at the 3-position for target binding .

- The 2-methoxyphenyl derivative (Compound 3) showed moderate activity (IC50 = 19.6 mM), suggesting that methoxy groups at the 2-position may sterically hinder interactions compared to bromine.

Structural and Electronic Effects

- Quantum Chemical Analysis: For (3-bromophenyl)(cycloheptyl)methanol (), DFT-B3LYP/6-31G* calculations revealed a planar aromatic ring and tetrahedral geometry at the methanol carbon. The 3-bromophenyl group induces a dipole moment (∼2.5 D), enhancing solubility in polar solvents.

- Solubility and Reactivity: Methoxy groups improve aqueous solubility (e.g., 2-(2-methoxyphenyl)ethanol, ), whereas bromine increases lipophilicity. This balance may explain the target compound’s non-toxic profile in cellular assays .

Actividad Biológica

(3-Bromophenyl)(2-methoxyphenyl)methanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group attached to phenyl rings, contributing to its unique reactivity and biological interactions. The molecular formula is CHBrO, indicating the presence of halogen and ether functionalities that often enhance biological efficacy.

The biological activity of (3-Bromophenyl)(2-methoxyphenyl)methanol is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The bromine substituent can influence the compound's binding affinity and specificity through electronic and steric effects, which are critical in modulating the activity of target proteins.

Biological Activities

Research indicates that (3-Bromophenyl)(2-methoxyphenyl)methanol exhibits significant antimicrobial and anticancer properties. Below are key findings from various studies:

- Antimicrobial Activity : Compounds similar to (3-Bromophenyl)(2-methoxyphenyl)methanol have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231. It enhances caspase-3 activity, indicating its role in programmed cell death .

Case Studies

- Microtubule Destabilization : A study evaluated the compound's ability to inhibit microtubule assembly at concentrations as low as 20 μM, positioning it as a potential microtubule-destabilizing agent .

- Apoptosis Induction : In vitro assays revealed that (3-Bromophenyl)(2-methoxyphenyl)methanol could cause morphological changes in cancer cells and significantly enhance apoptotic markers at concentrations around 1 μM .

Summary of Biological Activities

| Activity Type | Effectiveness | Concentration Range | Reference |

|---|---|---|---|

| Antimicrobial | Effective | Varies by strain | |

| Microtubule Inhibition | Moderate | 20 μM | |

| Apoptosis Induction | Significant | 1-10 μM |

Research Findings

The following points summarize critical insights into the biological activity of (3-Bromophenyl)(2-methoxyphenyl)methanol:

- Enzyme Interaction : Molecular docking studies suggest a high binding affinity to specific enzymes involved in cancer progression, indicating potential therapeutic applications .

- Structural Variants : Similar compounds with different halogen or methoxy substitutions exhibit varied biological activities, highlighting the importance of structural configuration in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.